molecular formula C4H10N2O4 B12059991 L-Asparagine-amide-15N (monohydrate)

L-Asparagine-amide-15N (monohydrate)

Cat. No.: B12059991
M. Wt: 151.13 g/mol
InChI Key: RBMGJIZCEWRQES-UEFLAVRISA-N
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Description

L-Asparagine-amide-15N (monohydrate) is a stable isotope-labeled compound of L-Asparagine, where the amide nitrogen is replaced with the nitrogen-15 isotope. This compound is a non-essential amino acid that plays a crucial role in the metabolic control of cell functions in nerve and brain tissue. It is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Asparagine-amide-15N (monohydrate) typically involves the amidation of L-Aspartic acid with ammonia-15N. The reaction is catalyzed by asparagine synthetase in the presence of adenosine triphosphate (ATP). The reaction conditions include maintaining a controlled temperature and pH to ensure the optimal activity of the enzyme.

Industrial Production Methods

Industrial production of L-Asparagine-amide-15N (monohydrate) involves fermentation processes using genetically modified microorganisms that express high levels of asparagine synthetase. The fermentation broth is then subjected to purification processes, including crystallization and drying, to obtain the final product in its monohydrate form.

Chemical Reactions Analysis

Types of Reactions

L-Asparagine-amide-15N (monohydrate) undergoes various chemical reactions, including:

    Hydrolysis: The amide group can be hydrolyzed to form L-Aspartic acid and ammonia-15N.

    Oxidation: The compound can be oxidized to form L-Aspartic acid.

    Substitution: The amide group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Typically performed in acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Various reagents can be used depending on the desired substitution, such as acyl chlorides for acylation reactions.

Major Products

    Hydrolysis: L-Aspartic acid and ammonia-15N.

    Oxidation: L-Aspartic acid.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

L-Asparagine-amide-15N (monohydrate) has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in metabolic studies to track nitrogen pathways.

    Biology: Helps in studying protein synthesis and degradation.

    Medicine: Used in research related to cancer metabolism and neurological disorders.

    Industry: Employed in the production of labeled compounds for pharmaceutical research.

Mechanism of Action

L-Asparagine-amide-15N (monohydrate) exerts its effects through its incorporation into proteins and other biomolecules. The nitrogen-15 isotope allows for the tracking of nitrogen atoms in metabolic pathways. The compound enhances LCK signaling, which potentiates CD8+ T-cell activation and anti-tumor responses .

Comparison with Similar Compounds

L-Asparagine-amide-15N (monohydrate) is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:

    L-Asparagine-15N2: Labeled with two nitrogen-15 isotopes.

    L-Glutamine-15N: Another nitrogen-15 labeled amino acid.

    L-Asparagine-13C4,15N2: Labeled with both carbon-13 and nitrogen-15 isotopes.

These compounds are used in similar research applications but differ in their specific isotopic compositions and labeling patterns.

Properties

Molecular Formula

C4H10N2O4

Molecular Weight

151.13 g/mol

IUPAC Name

(2S)-2-amino-4-(15N)azanyl-4-oxobutanoic acid;hydrate

InChI

InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1/i6+1;

InChI Key

RBMGJIZCEWRQES-UEFLAVRISA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)[15NH2].O

Canonical SMILES

C(C(C(=O)O)N)C(=O)N.O

Origin of Product

United States

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